ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. This compound is characterized by its unique structure, which includes a nitrofuran moiety, an indeno[1,2-b]pyridine core, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical structure and composition .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indeno[1,2-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety may yield nitroso or nitro derivatives, while reduction of the nitro group may produce amine derivatives .
Scientific Research Applications
Ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can cause damage to cellular components and lead to cell death. Additionally, the indeno[1,2-b]pyridine core may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.
Nitrofuran Derivatives: Compounds with the nitrofuran moiety, known for their antimicrobial properties.
Pyridine Derivatives: Compounds with the pyridine ring, used in various chemical and pharmaceutical applications.
Uniqueness
Ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-3-27-20(24)15-10(2)21-18-11-6-4-5-7-12(11)19(23)17(18)16(15)13-8-9-14(28-13)22(25)26/h4-9,16,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHHSNUCBXCDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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